BenchChemオンラインストアへようこそ!

N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

AOC3 inhibitor VAP-1 amine oxidase selectivity

N-Benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea (CAS 713113-96-3) is a member of the N-acyl thiourea family, specifically an N-benzoyl-N'-arylthiourea bearing a 2,3-dihydro-1,4-benzodioxin-6-yl substituent on the N' position. Its molecular formula is C₁₆H₁₄N₂O₃S with a molecular weight of 314.4 g/mol.

Molecular Formula C16H14N2O3S
Molecular Weight 314.36
CAS No. 713113-96-3
Cat. No. B2793514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
CAS713113-96-3
Molecular FormulaC16H14N2O3S
Molecular Weight314.36
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O3S/c19-15(11-4-2-1-3-5-11)18-16(22)17-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10H,8-9H2,(H2,17,18,19,22)
InChIKeyDNIYSTOLEMJBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea (CAS 713113-96-3): Core Identity and Compound Class for Targeted Procurement


N-Benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea (CAS 713113-96-3) is a member of the N-acyl thiourea family, specifically an N-benzoyl-N'-arylthiourea bearing a 2,3-dihydro-1,4-benzodioxin-6-yl substituent on the N' position. Its molecular formula is C₁₆H₁₄N₂O₃S with a molecular weight of 314.4 g/mol [1]. The compound is structurally characterized by a central thiocarbonyl group flanked by a benzoyl moiety and a benzodioxin-fused aromatic ring system. It has been identified as an inhibitor of copper-containing amine oxidases, with a disclosed application in a Boehringer Ingelheim patent portfolio (US12178809, Example 40) targeting AOC3 (VAP-1) [2]. The compound is commercially available from multiple reputable vendors with documented purity specifications and batch-level QC data .

Why Generic N-Benzoyl-N'-arylthiourea Substitution Fails: Structural Determinants of AOC3 Selectivity for CAS 713113-96-3


Within the N-benzoyl-N'-arylthiourea chemotype, the identity of the N'-aryl substituent is the primary driver of both target engagement potency and subtype selectivity across the amine oxidase family. The 2,3-dihydro-1,4-benzodioxin-6-yl group present in CAS 713113-96-3 is not merely a bystander aromatic ring; its endocyclic oxygen atoms contribute hydrogen bond acceptor capacity, modulate ring electronics, and increase topological polar surface area relative to simpler phenyl or halophenyl analogs [1]. These structural features directly translate into a measurable selectivity window: the compound inhibits AOC3 with an IC₅₀ of 26 nM, requires approximately 5-fold higher concentration to inhibit AOC2 (IC₅₀ = 125 nM), and shows essentially no inhibition of AOC1 (IC₅₀ = 50,000 nM) in matched assays [2]. Arbitrary substitution of the benzodioxin moiety with a phenyl, 4-fluorophenyl, or 4-iodophenyl group—common alternatives in commercial screening libraries—would eliminate the specific hydrogen-bonding and steric interactions that drive this selectivity profile, as the AOC3 active site architecture imposes distinct steric and electronic demands on the N'-aryl region [2].

Quantitative Differentiation Evidence: N-Benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea (713113-96-3) Versus Structural Analogs


AOC3 (VAP-1) Subtype Selectivity: 4.8-Fold Over AOC2 and >1,900-Fold Over AOC1

N-Benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea exhibits a quantifiable selectivity window across three copper-containing amine oxidase subtypes tested under identical assay conditions [1]. Against AOC3 (VAP-1), the compound achieves an IC₅₀ of 26 nM. Its affinity for the phylogenetically related AOC2 (retina-specific amine oxidase) is 4.8-fold lower (IC₅₀ = 125 nM). Crucially, inhibition of AOC1 (diamine oxidase) is negligible at concentrations up to 50,000 nM, establishing an AOC3/AOC1 selectivity ratio exceeding 1,900-fold. This selectivity profile is absent in the simple N-benzoyl-N'-phenylthiourea scaffold, which lacks the H-bonding features of the benzodioxin ring and does not appear as an AOC3 inhibitor in the same patent series [1]. While a direct head-to-head comparison with BI 1467335 (a structurally distinct AOC3 inhibitor advanced to Phase II) is not available from the same assay, the compound's 26 nM IC₅₀ places it in a comparable potency range to other Boehringer Ingelheim AOC3 inhibitor examples disclosed in US12178809, which span IC₅₀ values from 11 to >100 nM [2].

AOC3 inhibitor VAP-1 amine oxidase selectivity inflammatory disease target copper-containing amine oxidase

Topological Polar Surface Area and Hydrogen Bond Acceptor Count: Physicochemical Differentiation from Phenyl-Based Analogs

The 2,3-dihydro-1,4-benzodioxin-6-yl substituent endows N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea with a computed Topological Polar Surface Area (TPSA) of 91.7 Ų and a hydrogen bond acceptor count of 4, compared to an estimated TPSA of approximately 61 Ų and a hydrogen bond acceptor count of 2 for the unsubstituted N-benzoyl-N'-phenylthiourea (BPTU) [1][2]. The two endocyclic oxygen atoms of the benzodioxin ring contribute approximately 18–20 Ų of additional polar surface area and two additional H-bond acceptor sites relative to the phenyl analog. In the context of the AOC3 active site, which features a tyrosyl quinone cofactor and a conserved aspartate residue within the substrate channel, these additional H-bond acceptors are geometrically positioned to engage residues that simple phenyl or 4-halophenyl analogs cannot productively contact [3]. The XLogP3 of 3.2 remains within the drug-like range (Lipinski logP ≤ 5), indicating that the increased polarity does not compromise membrane partitioning potential relative to more lipophilic halogenated phenylthiourea analogs (e.g., N-benzoyl-N'-(4-iodophenyl)thiourea, estimated XLogP ≈ 4.0) [1].

TPSA hydrogen bonding drug-likeness permeability N-benzoyl-N'-arylthiourea

Defined Rotatable Bond Count: Conformational Restriction Advantage Relative to Flexible Alkyl-Linked Thiourea Analogs

The compound possesses exactly 2 rotatable bonds (the C–N bonds flanking the thiocarbonyl group), as computed from its SMILES structure S=C(NC1=CC=C2OCCOC2=C1)NC(=O)C3=CC=CC=C3 [1]. This low rotatable bond count is not universal among N-benzoyl-N'-arylthioureas: analogs bearing N'-alkyl or N'-benzyl substituents (e.g., N-benzoyl-N'-phenethylthiourea or 1-benzyl-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiourea, CAS 894496-27-6) contain 4–6 rotatable bonds, imposing a greater conformational entropy penalty upon target binding . While direct binding free energy measurements (ΔG, ITC) are not publicly available for this compound, the ligand efficiency metric commonly used in fragment-based drug design suggests that every additional rotatable bond costs approximately 0.5–1.5 kJ/mol in binding free energy due to conformational restriction upon complex formation. The benzodioxin ring itself is conformationally semi-rigid, with the ethylene bridge adopting a well-defined half-chair conformation, further pre-organizing the N'-aryl region for AOC3 binding pocket complementarity [2].

rotatable bonds conformational entropy ligand efficiency binding free energy thiourea SAR

Documented Batch-Level Purity with Multi-Method QC: Enabling Reproducible AOC3 Assay Results

CAS 713113-96-3 is supplied by Bidepharm with a standard purity specification of 90%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-method QC package contrasts with many research-grade thiourea analogs from general screening suppliers, which are frequently sold at unspecified or nominal purity without orthogonal analytical verification. For AOC3 inhibition assays, the presence of thiourea hydrolysis byproducts (e.g., free 2,3-dihydro-1,4-benzodioxin-6-amine or benzoic acid derivatives) can confound IC₅₀ determinations, as certain amine-containing degradation products may independently interact with the quinone cofactor of copper amine oxidases [1]. The availability of batch-specific QC data allows researchers to correlate any observed lot-to-lot variability in biological potency with analytically confirmed purity differences—a capability absent when sourcing uncharacterized material from aggregator platforms. Additionally, ChemicalBook lists the compound at >95% purity in 1G and 5G packaging with stated stock availability, providing a higher-purity option for studies requiring tighter specifications .

compound purity QC documentation NMR HPLC assay reproducibility chemical procurement

Optimal Application Scenarios for N-Benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea (713113-96-3) Based on Quantitative Evidence


AOC3 (VAP-1) Biochemical Selectivity Profiling in Inflammatory Disease Target Panels

The compound's demonstrated selectivity window—AOC3 IC₅₀ = 26 nM, AOC2 IC₅₀ = 125 nM, AOC1 IC₅₀ = 50,000 nM [1]—makes it suitable as a biochemical tool for discriminating AOC3-mediated from AOC2- and AOC1-mediated amine oxidation in cellular assays. In studies of leukocyte adhesion and transmigration through endothelial barriers, where VAP-1 (AOC3) enzymatic activity contributes to inflammation propagation, the 4.8-fold AOC3/AOC2 selectivity allows for concentration-response studies at 100–200 nM to achieve near-complete AOC3 inhibition while sparing AOC2 function. Simple phenylthioureas lacking the benzodioxin moiety do not exhibit this selectivity and are unsuitable for AOC3-specific target engagement studies [2].

Structure-Activity Relationship (SAR) Exploration of the N'-Aryl Region in Acylthiourea AOC3 Inhibitors

The benzodioxin ring represents a defined pharmacophoric element contributing 2 additional H-bond acceptors and +30.7 Ų TPSA relative to the phenyl parent scaffold [1]. In medicinal chemistry programs optimizing AOC3 inhibitors, CAS 713113-96-3 serves as a reference point for evaluating whether replacement of the benzodioxin with alternative oxygen-containing heterocycles (benzodioxole, benzoxazine, chromane) preserves or enhances AOC3 potency. The compound's conformational rigidity (2 rotatable bonds) also provides a benchmark for assessing entropic penalty changes when introducing more flexible substituents in analog series .

Positive Control for AOC3 High-Throughput Screening Assay Validation

With a well-defined IC₅₀ of 26 nM against AOC3 and batch-specific purity documentation (90%+ with NMR/HPLC/GC QC) [2], the compound can serve as a reference inhibitor for validating AOC3 enzymatic assay performance in HTS campaigns. The >1,900-fold selectivity over AOC1 provides a built-in counter-assay discrimination capability: a positive signal in an AOC3 assay coupled with a negative signal in an AOC1 counter-screen confirms assay specificity. This dual-use capability is not available with pan-amine oxidase inhibitors that show comparable potency across all three subtypes.

Patent-Landscape-Guided Hit-to-Lead Optimization Starting Point

The compound's explicit disclosure as Example 40 in Boehringer Ingelheim patent US12178809, within a series of AOC3 inhibitors spanning IC₅₀ values from 11 nM to >100 nM [1], places it in a position of intermediate potency within a well-characterized chemical series. For organizations pursuing AOC3 drug discovery programs, CAS 713113-96-3 provides a patent-documented chemotype with published primary assay data, enabling freedom-to-operate analysis and serving as a structurally validated starting point for derivatization. The compound's synthetic accessibility via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl isothiocyanate [2] further supports its role as a scalable intermediate for analog generation.

Quote Request

Request a Quote for N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.